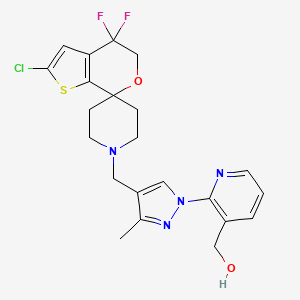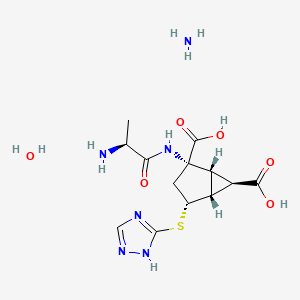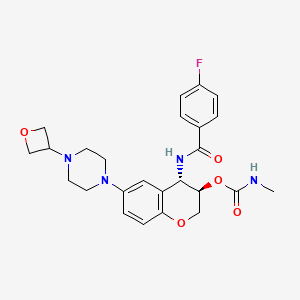
M4344
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M4344, also known as VX-803, is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor VX-803 selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.
Applications De Recherche Scientifique
Potent ATR Inhibitor in Cancer Therapy
M4344 has been identified as a novel and highly potent inhibitor of ATR (ataxia telangiectasia mutated and Rad3-related protein), a key mediator in the DNA damage response. It shows significant anticancer activity by killing cancer cells experiencing replication stress. M4344's potency surpasses that of other clinically developed ATR inhibitors and is effective both as monotherapy and in combination with other DNA-damaging agents used in cancer treatment. Its ability to induce cellular catastrophe and DNA damage makes it a promising agent in cancer therapy. Additionally, the presence of replication stress and neuroendocrine gene expression signatures are associated with a response to M4344 treatment, making these potential predictive biomarkers for its therapeutic use (Jo et al., 2021).
Role in DNA Damage Response and Cancer Cell Survival
M4344 functions as an ATP-competitive, highly potent, and tight-binding inhibitor of ATR. It plays a crucial role in managing replication stress, which often occurs in cancer cells due to dysregulated replication, a hypoxic environment, or defects in other repair pathways. The ability of M4344 to inhibit ATR makes it beneficial as a monotherapy in treating cancers that exhibit high levels of replication stress. The inhibition of ATR by M4344 leads to the accumulation of DNA damage and impairs the survival mechanisms of cancer cells, thus exhibiting significant antitumor activity (Zenke et al., 2019).
Therapeutic Potential in Clear Cell Renal Cell Carcinoma
In the context of clear cell renal cell carcinomas (ccRCCs), M4344 has shown potential as a novel therapeutic option. ccRCCs, known for their resistance to DNA-damaging chemotherapies, exhibit high levels of endogenous DNA damage. M4344, through its inhibition of ATR, induces replication stress and DNA damage accumulation in ccRCC cells. This leads to antiproliferative effects and the potential for therapeutic synergy with other chemotherapeutic drugs. The effectiveness of M4344 in inhibiting the growth of ccRCC xenograft tumors and its synergistic potential with drugs like cisplatin and carboplatin highlight its relevance in treating ccRCC (Seidel et al., 2022).
Propriétés
Numéro CAS |
613191-99-3 |
|---|---|
Nom du produit |
M4344 |
Formule moléculaire |
C25H29F2N9O3 |
Poids moléculaire |
541.5638 |
Nom IUPAC |
2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) |
Clé InChI |
QAYHKBLKSXWOEO-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
M4344; M-4344; M 4344; VX-803; VX803; VX 803; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)
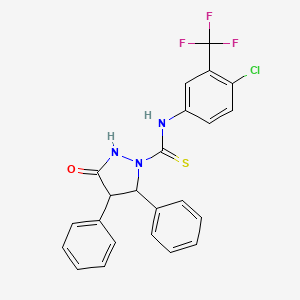
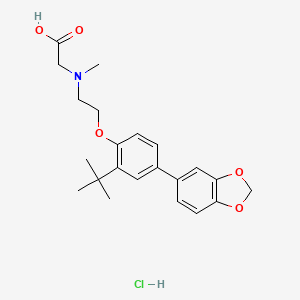
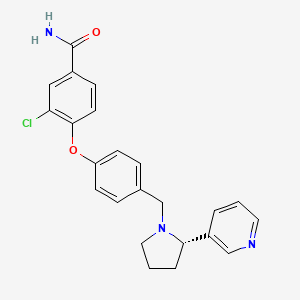
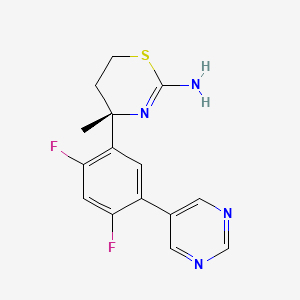
![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
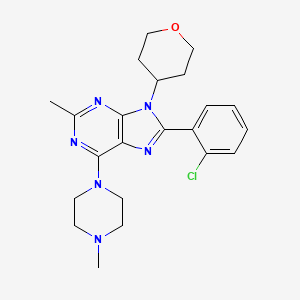
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
